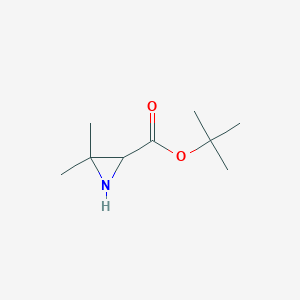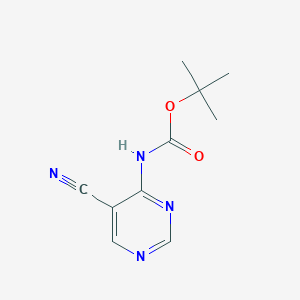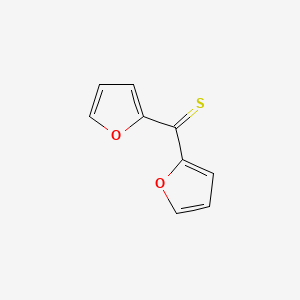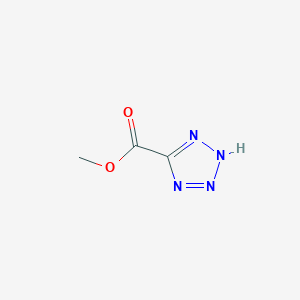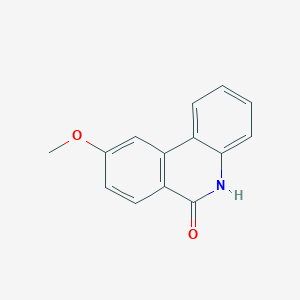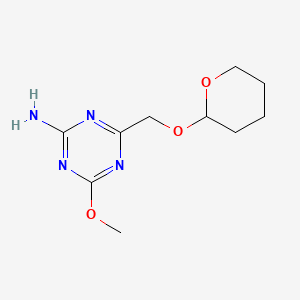
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2O It features a bromine atom attached to a pyridine ring, which is substituted with a methoxy group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 2-methoxypyridine: : The synthesis begins with the bromination of 2-methoxypyridine to introduce the bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
-
Nitrile Introduction: : The next step involves the introduction of the acetonitrile group. This can be done through a nucleophilic substitution reaction where the brominated pyridine is treated with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can participate in oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group. Reduction reactions can also occur, especially at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-(6-substituted-2-methoxypyridin-3-yl)acetonitrile derivatives.
Oxidation: Conversion to 2-(6-bromo-2-hydroxypyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(6-bromo-2-methoxypyridin-3-yl)ethylamine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoro-2-methoxypyridin-3-yl)acetonitrile: Contains a fluorine atom, offering different reactivity and biological activity.
2-(6-Iodo-2-methoxypyridin-3-yl)acetonitrile: Iodine substitution provides unique properties for radiolabeling in medical imaging.
Uniqueness
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. Bromine’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
2-(6-bromo-2-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(4-5-10)2-3-7(9)11-8/h2-3H,4H2,1H3 |
Clave InChI |
YGSVCJLCNGBENM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)Br)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


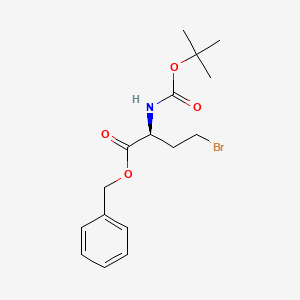

![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)
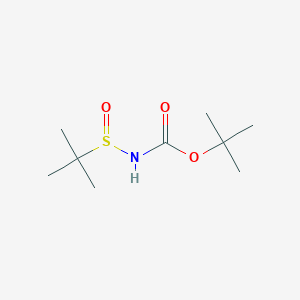
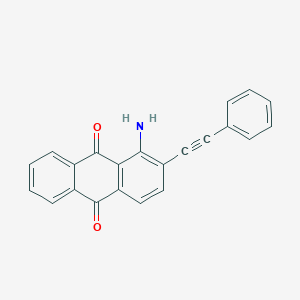
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
